molecular formula C52H34O2 B14628793 2,2'-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) CAS No. 53905-72-9

2,2'-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one)

Cat. No.: B14628793
CAS No.: 53905-72-9
M. Wt: 690.8 g/mol
InChI Key: CEQXMUDITQXHDT-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two cyclopenta-2,4-dien-1-one moieties, each substituted with three phenyl groups. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) typically involves multi-step organic reactions. One common method involves the condensation of 1,4-phenylenediamine with 3,4,5-triphenylcyclopenta-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro, sulfo, or halo derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Medicine: The compound’s potential medicinal applications are still under investigation. its structural similarity to other bioactive molecules suggests it could be explored for drug development.

Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s conjugated system may allow it to participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4,4’-(1,4-Phenylene)bis(2,3,5-triphenylcyclopenta-2,4-dienone)
  • 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]

Uniqueness: 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) stands out due to its highly conjugated structure and the presence of multiple phenyl groups. This unique arrangement imparts distinct electronic properties, making it a valuable compound for research in organic electronics and materials science.

Properties

CAS No.

53905-72-9

Molecular Formula

C52H34O2

Molecular Weight

690.8 g/mol

IUPAC Name

2-[4-(5-oxo-2,3,4-triphenylcyclopenta-1,3-dien-1-yl)phenyl]-3,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C52H34O2/c53-51-47(39-27-15-5-16-28-39)43(35-19-7-1-8-20-35)45(37-23-11-3-12-24-37)49(51)41-31-33-42(34-32-41)50-46(38-25-13-4-14-26-38)44(36-21-9-2-10-22-36)48(52(50)54)40-29-17-6-18-30-40/h1-34H

InChI Key

CEQXMUDITQXHDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C(C(=C(C5=O)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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